

The Mechanism of Action of CCW 28-3: A Technical Guide

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Compound of Interest

Compound Name: CCW 28-3

Cat. No.: B15571131

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Executive Summary

CCW 28-3 is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the targeted degradation of Bromodomain-containing protein 4 (BRD4) by hijacking the ubiquitin-proteasome system. This is achieved by recruiting the E3 ubiquitin ligase Ring finger protein 4 (RNF4). The formation of a ternary complex consisting of BRD4, **CCW 28-3**, and RNF4 leads to the ubiquitination and subsequent degradation of BRD4 by the 26S proteasome. This guide provides a detailed overview of the mechanism of action, supporting quantitative data, and the experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Targeted Protein Degradation

CCW 28-3 operates through an event-driven mechanism, distinct from traditional occupancy-driven inhibitors. As a PROTAC, its function is to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the degradation of the target.^{[1][2]}

The molecule itself is composed of three key components:

- A ligand that binds to the protein of interest (POI), which in this case is BRD4. The BRD4-binding component is derived from JQ1, a known inhibitor of the BET bromodomain protein family.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- A ligand that recruits an E3 ubiquitin ligase. **CCW 28-3** utilizes a covalent ligand, CCW 16, to recruit the RNF4 E3 ligase.[\[2\]](#)[\[3\]](#)
- A flexible linker that connects the POI-binding ligand and the E3 ligase-recruiting ligand.[\[3\]](#)

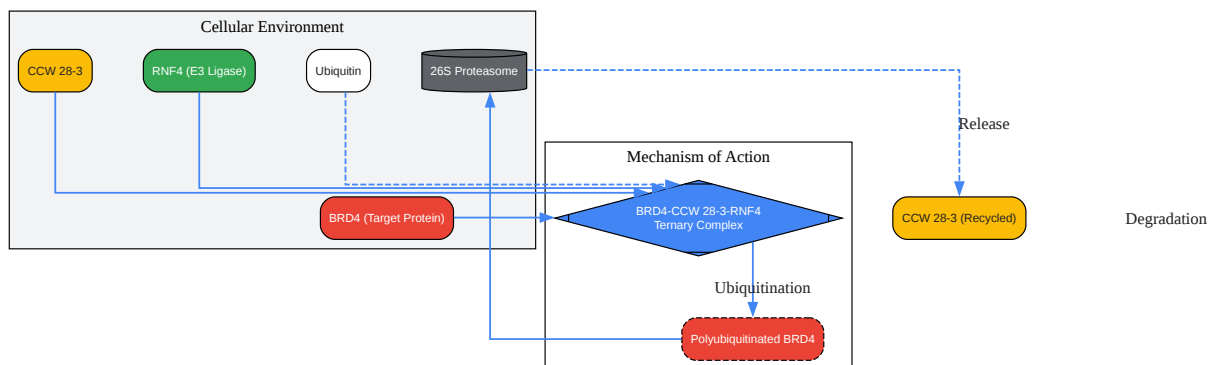
The degradation process unfolds as follows:

- Ternary Complex Formation: **CCW 28-3** simultaneously binds to BRD4 and RNF4, forming a BRD4-**CCW 28-3**-RNF4 ternary complex.[\[2\]](#)[\[3\]](#)
- Ubiquitination: The proximity induced by the ternary complex allows RNF4 to catalyze the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of BRD4.[\[3\]](#)
- Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Catalytic Cycle: After the degradation of BRD4, **CCW 28-3** is released and can engage in further cycles of targeting BRD4 for degradation, allowing for sub-stoichiometric activity.[\[3\]](#)

This mechanism is dependent on both the proteasome and the presence of RNF4.[\[1\]](#)[\[4\]](#)

Signaling Pathway and Molecular Interactions

The signaling pathway initiated by **CCW 28-3** is a component of the larger ubiquitin-proteasome system. The key molecular interactions are the binding events that lead to the formation of the ternary complex. The JQ1 moiety of **CCW 28-3** binds to the bromodomains of BRD4, while the CCW 16 moiety covalently binds to cysteine residues (specifically C132 and C135) in the RING domain of RNF4.[\[4\]](#)



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Mechanism of action of **CCW 28-3** leading to BRD4 degradation.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for **CCW 28-3**.

Parameter	Value	Cell Line / System	Description	Reference
IC50 vs. RNF4	0.54 μ M	Pure human RNF4 protein	The concentration of CCW 28-3 required to inhibit 50% of the binding of a probe to RNF4 in a competitive activity-based protein profiling (ABPP) assay. This indicates a higher potency for RNF4 than its precursor ligand, CCW 16 (IC50 of 1.8 μ M).	[3][4]
BRD4 Degradation	Dose-responsive	231MFP breast cancer cells	Treatment with CCW 28-3 leads to the degradation of BRD4 in a manner that is dependent on the concentration of the compound.	[4][5]
BRD4 Degradation	Time-responsive	231MFP breast cancer cells	Degradation of BRD4 was observed after 1 hour of treatment with CCW 28-3.	[4]

It is noteworthy that while effective, **CCW 28-3** has been reported to be less potent in degrading BRD4 compared to other well-established BRD4 degraders such as MZ1.[1][4] Interestingly, **CCW 28-3** treatment did not lead to the degradation of other BET bromodomain family members, BRD2 and BRD3, highlighting a degree of selectivity.[4][6]

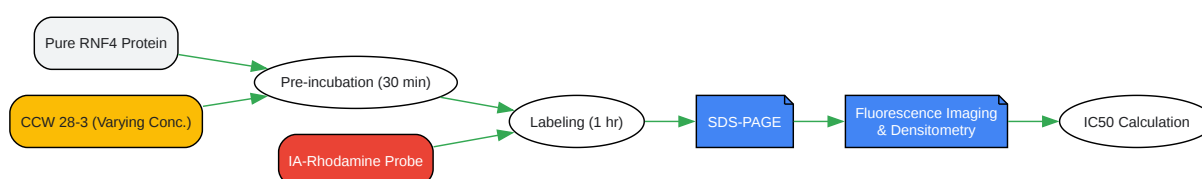
Experimental Protocols

The mechanism of action of **CCW 28-3** has been elucidated through a series of key experiments. The methodologies for these are outlined below.

Competitive Activity-Based Protein Profiling (ABPP)

This assay was used to determine the binding affinity (IC₅₀) of **CCW 28-3** for RNF4.

- Objective: To quantify the potency of **CCW 28-3** in binding to RNF4.
- Methodology:
 - Pure human RNF4 protein is pre-incubated with varying concentrations of **CCW 28-3** for 30 minutes.
 - A cysteine-reactive probe (IA-rhodamine) is then added and incubated for 1 hour to label the remaining unbound RNF4.
 - The proteins are separated by SDS-PAGE.
 - The gel is visualized for in-gel fluorescence, and the intensity of the bands is quantified by densitometry to calculate the IC₅₀ value.[4][5]



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Workflow for competitive ABPP to determine IC50.

Western Blotting for BRD4 Degradation

This technique was employed to visualize and quantify the degradation of BRD4 in cells treated with **CCW 28-3**.

- Objective: To confirm the degradation of BRD4 in a dose- and time-dependent manner and to verify the involvement of the ubiquitin-proteasome system.
- Methodology:
 - 231MFP breast cancer cells are treated with either a vehicle (DMSO) or varying concentrations of **CCW 28-3** for a specified duration (e.g., 3 hours).
 - For mechanism validation, cells are pre-incubated with inhibitors such as the proteasome inhibitor bortezomib (BTZ), the E1 ubiquitin activating enzyme inhibitor TAK-243, or the competitive BRD4 inhibitor JQ1 prior to treatment with **CCW 28-3**.[\[4\]](#)[\[5\]](#)
 - Cell lysates are prepared, and proteins are separated by SDS-PAGE.
 - The separated proteins are transferred to a membrane and blotted with primary antibodies against BRD4 and a loading control (e.g., actin or GAPDH).
 - The membrane is then incubated with a secondary antibody and visualized to detect the protein bands. Densitometry is used to quantify the protein levels.[\[5\]](#)

Tandem Mass Tagging (TMT)-Based Quantitative Proteomics

This method was used to assess the selectivity of **CCW 28-3** by measuring changes in the entire proteome upon treatment.

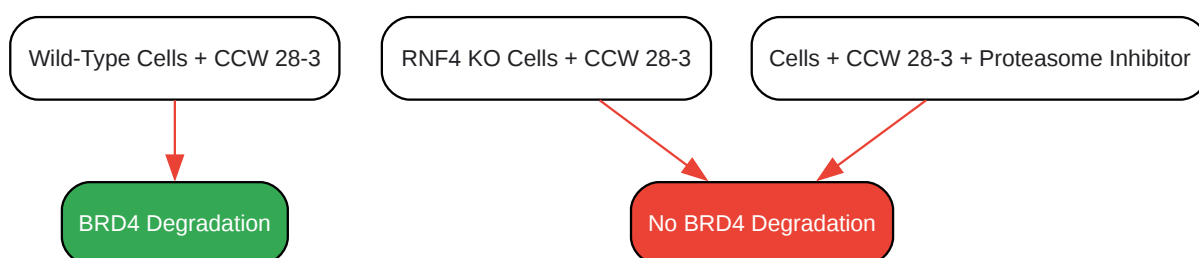
- Objective: To determine the global protein expression changes induced by **CCW 28-3** and to identify potential off-targets.
- Methodology:

- 231MFP cells are treated with either a vehicle (DMSO) or **CCW 28-3** (e.g., 1 μ M for 3 hours).
- Proteins are extracted, digested into peptides, and labeled with tandem mass tags.
- The labeled peptides are combined and analyzed by nanoLC-MS/MS.
- The data is processed to identify and quantify proteins, allowing for the comparison of protein abundance between the treated and control samples.[4][7]

RNF4 Knockout Experiments

To definitively establish the role of RNF4 in the mechanism of **CCW 28-3**, experiments were conducted in cells lacking the RNF4 gene.

- Objective: To confirm that the degradation of BRD4 by **CCW 28-3** is dependent on the presence of RNF4.
- Methodology:
 - Wild-type and RNF4 knockout (KO) HeLa cells are treated with **CCW 28-3** (e.g., 10 μ M for 5 hours).
 - Cell lysates are analyzed by Western blotting for the levels of BRD4 and RNF4.
 - A significant reduction in BRD4 degradation in RNF4 KO cells compared to wild-type cells confirms the RNF4-dependent mechanism.[5]



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